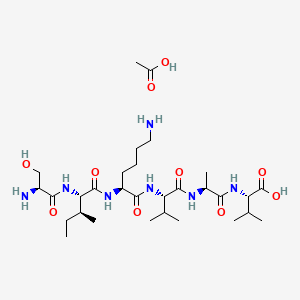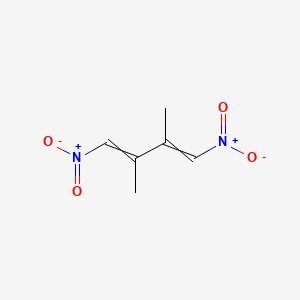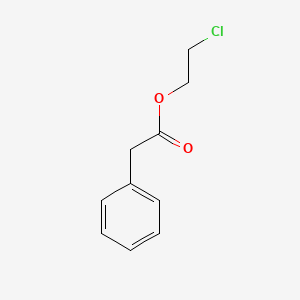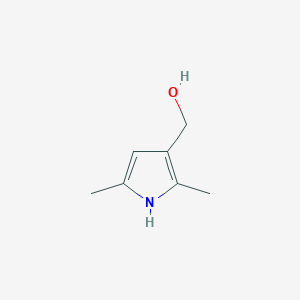
Hexapeptide-10 Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Hexapeptide-10 Acetate is synthesized using solid-phase peptide synthesis, a method that ensures sequence accuracy and purity of the final product . This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes multiple steps of deprotection and coupling reactions, followed by cleavage from the resin and purification .
Analyse Des Réactions Chimiques
Hexapeptide-10 Acetate primarily undergoes peptide bond formation during its synthesis. The solid-phase peptide synthesis involves repeated cycles of deprotection and coupling reactions. Common reagents used in these reactions include Fmoc-protected amino acids, coupling agents like HBTU or DIC, and deprotection agents such as piperidine . The major product formed is the desired peptide sequence, which is then cleaved from the resin and purified.
Applications De Recherche Scientifique
Hexapeptide-10 Acetate has a wide range of scientific research applications:
Cosmetic Industry: It is extensively used in anti-aging formulations to promote skin firmness, smoothness, and density.
Biological Research: It promotes keratinocyte adhesion and boosts the proliferation of keratinocytes and fibroblasts, making it valuable in studies related to skin regeneration and wound healing.
Medical Research: Its ability to increase the synthesis of Laminin-5 and Integrin-α6 proteins makes it a potential candidate for research in skin-related disorders and therapies.
Mécanisme D'action
Hexapeptide-10 Acetate exerts its effects by mimicking the adhesion sequence of the Laminin protein. It promotes the adhesion of keratinocytes and stimulates the proliferation of both keratinocytes and fibroblasts . This leads to an increase in the production of Laminin-5 and Integrin-α6 proteins, which are essential for maintaining the firmness and elasticity of the skin . The compound strengthens the dermo-epidermal junction, enhancing skin compactness, firmness, and density .
Comparaison Avec Des Composés Similaires
Hexapeptide-10 Acetate can be compared with other peptides used in the cosmetic industry, such as:
Acetyl Hexapeptide-8: Known for its ability to inhibit muscle contractions, reducing the appearance of wrinkles.
Palmitoyl Pentapeptide-4: Promotes collagen production and is used for its anti-aging properties.
Copper Tripeptide-1: Known for its wound healing and anti-inflammatory properties.
This compound is unique in its ability to promote keratinocyte adhesion and increase the synthesis of Laminin-5 and Integrin-α6 proteins, making it particularly effective in enhancing skin structure and firmness .
Propriétés
Formule moléculaire |
C30H57N7O10 |
|---|---|
Poids moléculaire |
675.8 g/mol |
Nom IUPAC |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C28H53N7O8.C2H4O2/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43;1-2(3)4/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43);1H3,(H,3,4)/t16-,17-,18-,19-,20-,21-,22-;/m0./s1 |
Clé InChI |
FIFWXXZWRVLXSE-NRKABSNUSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N.CC(=O)O |
SMILES canonique |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride](/img/structure/B14751700.png)
![Methanesulfonic acid, [[(4-aminophenyl)sulfonyl]amino]-](/img/structure/B14751713.png)

![(1S,5S,6R,7R)-3-methoxy-6-methyl-5-prop-2-enyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B14751723.png)


![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide](/img/structure/B14751753.png)

![2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate](/img/structure/B14751762.png)
![Benzene, [(1-methyl-2-propenyl)thio]-](/img/structure/B14751764.png)

![Benzo[h][1,6]naphthyridine](/img/structure/B14751772.png)
![[2-Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate](/img/structure/B14751788.png)
